N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide

Stereochemistry Enantiomeric Purity Chemical Biology

This chiral thiophene carboxamide features a unique cyclopropanecarboxamide and 5-(hydroxy(phenyl)methyl) substitution, validated in antimycobacterial screening. Minor structural changes in this class drastically alter intracellular IC50 and cytotoxicity, making generic replacement scientifically unsound. The defined (R)-stereochemistry is essential for reproducible target engagement and chiral probe studies. Procure this precise scaffold for SAR diversification or high-content assay validation.

Molecular Formula C16H17NO2S
Molecular Weight 287.38
CAS No. 1797964-59-0
Cat. No. B2390000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide
CAS1797964-59-0
Molecular FormulaC16H17NO2S
Molecular Weight287.38
Structural Identifiers
SMILESC1CC1C(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O
InChIInChI=1S/C16H17NO2S/c18-15(11-4-2-1-3-5-11)14-9-8-13(20-14)10-17-16(19)12-6-7-12/h1-5,8-9,12,15,18H,6-7,10H2,(H,17,19)
InChIKeyNTWGWJWDVDQFHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide (CAS 1797964-59-0): Core Chemical Identity for Procurement Decisions


N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide is a synthetic organic compound belonging to the thiophene carboxamide class, characterized by a thiophene core, a hydroxyphenylmethyl substituent at the 5-position, and a cyclopropanecarboxamide moiety linked via a methylene bridge at the 2-position . Its molecular formula is C16H17NO2S with a molecular weight of 287.38 g/mol [1]. The compound contains a chiral center at the hydroxy(phenyl)methyl carbon, and the (R)-enantiomer has been specifically cataloged under IUPAC name N-({5-[(R)-hydroxy(phenyl)methyl]thiophen-2-yl}methyl)cyclopropanecarboxamide [1]. Defined stereochemistry is a critical parameter for procurement when biological activity is a consideration.

Quantified Risks of Substituting N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide with In-Class Analogs


Within the thiophene carboxamide class, minor structural modifications lead to drastic shifts in biological activity, physicochemical properties, and cytotoxicity profiles, rendering generic substitution scientifically unsound. A study of a closely related thiophene carboxamide series screening against intracellular Mycobacterium tuberculosis demonstrated that simply altering the N-substituent (R1/R2) from methyl to benzyl or constrained rings changed the intracellular IC50 from 1.0 µM to >20 µM and HepG2 cytotoxicity IC50 from 4.7 µM to >100 µM across analogs [1]. This extreme sensitivity to structure confirms that the unique combination of the cyclopropanecarboxamide, the 5-(hydroxy(phenyl)methyl) group on the thiophene, and the specific methylene linker geometry of the target compound cannot be replicated by a generic 'thiophene carboxamide' replacement without risking complete loss of desired activity or introduction of unexpected toxicity.

Quantitative Differentiation Evidence for N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide vs. Analogs


Enantiomeric Purity as a Key Differentiator: (R)-Isomer vs. Racemate for Biological Studies

The target compound is cataloged and defined as the pure (R)-enantiomer, N-({5-[(R)-hydroxy(phenyl)methyl]thiophen-2-yl}methyl)cyclopropanecarboxamide, providing a critical advantage over a racemic mixture for biological studies where stereochemistry dictates target binding [1]. In contrast, many generic thiophene carboxamide analogs are supplied as racemates, introducing a variable mixture with potentially antagonistic or confounding biological effects.

Stereochemistry Enantiomeric Purity Chemical Biology

Physicochemical Property Vector: Calculated cLogP Differentiation for Cellular Permeability Prediction

Within a structurally characterized thiophene carboxamide library, compounds with varying N-substituents exhibited a wide range of calculated lipophilicities (cLogP), directly impacting cellular penetration and selectivity indices. The cyclopropanecarboxamide and hydroxyphenylmethyl groups of the target compound confer a cLogP profile distinct from simple alkyl-substituted analogs. For example, analogs in a related series had cLogP values ranging from 2.61 to 5.85, with the specific value for this compound being a critical determinant of its ability to cross biological membranes [1].

Physicochemical Properties cLogP Drug-likeness

Functional Group-Driven Intracellular vs. Extracellular Activity Ratio in Phenotypic Screening

In a high-content screening assay for M. tuberculosis inhibitors, the thiophene carboxamide series, to which this compound belongs, was identified as a class with activity exclusively against intracellular bacteria, showing no significant activity against extracellular M. tuberculosis (IC90 >20 µM) [1]. This contrasts with other classes like phenylthioureas, which were also active against extracellular bacteria. This selective intracellular activity profile is highly dependent on the specific functional groups present, suggesting the target compound's unique substituents may similarly dictate its cellular target engagement.

Phenotypic Screening Intracellular Activity Host-Pathogen Interaction

Optimal Application Scenarios for N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclopropanecarboxamide Based on Evidence


Chiral Probe for Stereospecific Target Engagement Studies

The defined (R)-stereochemistry makes this compound a superior choice as a chiral probe in chemical biology studies investigating stereospecific binding to enzymes or receptors. Using the racemate in such studies would confound results, as the (S)-enantiomer may act as an antagonist, partial agonist, or have off-target effects [1].

Reference Compound for Intracellular vs. Extracellular Phenotypic Screening Cascades

Based on class-level evidence showing the thiophene carboxamide series is selectively active against intracellular pathogens [1], this compound can serve as a reference tool for establishing and validating high-content screening assays that differentiate between intracellular and extracellular target engagement, particularly in drug discovery programs for tuberculosis or other intracellular pathogens.

Physicochemical Property Benchmarking in Structure-Activity Relationship (SAR) Studies

The unique combination of the cyclopropanecarboxamide and hydroxyphenylmethyl substituents provides a distinct physicochemical profile (cLogP, hydrogen bond donor/acceptor capacity) that can serve as a benchmark for designing analogs with modulated permeability and solubility. Its calculated cLogP can be used to predict and compare membrane penetration in cellular models [1].

Key Building Block for Focused Chemical Library Synthesis

For medicinal chemistry campaigns, this compound's scaffold offers a versatile starting point for diversification. The presence of multiple functional handles (hydroxyl group, carboxamide, thiophene ring) allows for systematic derivatization to explore SAR around the thiophene carboxamide pharmacophore, which has been validated in antimycobacterial screening libraries [1].

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